

Spectroscopic Profile of 1-Chloro-6-methoxyisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-6-methoxyisoquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for **1-chloro-6-methoxyisoquinoline** is $C_{10}H_8ClNO$, with a molecular weight of 193.63 g/mol. The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides insight into the proton environment of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-4	7.53	d
H-5	7.65	d
H-7	7.09	dd
H-8	8.05	d
-OCH ₃	3.95	s

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum identifies the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	151.8
C-3	141.2
C-4	120.9
C-4a	127.9
C-5	129.5
C-6	158.8
C-7	105.4
C-8	124.6
C-8a	137.2
-OCH ₃	55.5

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound. For **1-chloro-6-methoxyisoquinoline**, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak.

Ion	m/z (mass-to-charge ratio)	Notes
[M] ⁺	193/195	Molecular ion peak with chlorine isotope pattern
[M-CH ₃] ⁺	178/180	Loss of a methyl group
[M-Cl] ⁺	158	Loss of a chlorine atom
[M-CO] ⁺	165/167	Loss of carbon monoxide

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. The following are expected characteristic absorption bands for **1-chloro-6-methoxyisoquinoline**.

Functional Group	Wavenumber (cm ⁻¹)
C=N Stretch	~1620-1580
C=C Stretch (Aromatic)	~1550-1450
C-O Stretch (Aryl Ether)	~1250-1200
C-Cl Stretch	~800-600

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of **1-chloro-6-methoxyisoquinoline** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[1] The sample should be fully dissolved to ensure homogeneity.^[1]
- Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized for data acquisition.^[1]

- ^1H NMR Parameters:
 - Spectra are acquired at room temperature.[\[1\]](#)
 - A spectral width of approximately 16 ppm is used.[\[1\]](#)
 - To achieve a good signal-to-noise ratio, 16 or more scans are typically performed.[\[1\]](#)
 - Data is processed with an exponential line broadening of 0.3 Hz.[\[1\]](#)
- ^{13}C NMR Parameters:
 - Spectra are acquired with proton decoupling.[\[1\]](#)
 - A spectral width of around 250 ppm is set.[\[1\]](#)
 - Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) is required.[\[1\]](#)
 - Data is processed with an exponential line broadening of 1.0 Hz.[\[1\]](#)

Mass Spectrometry (Electron Ionization - EI-MS)

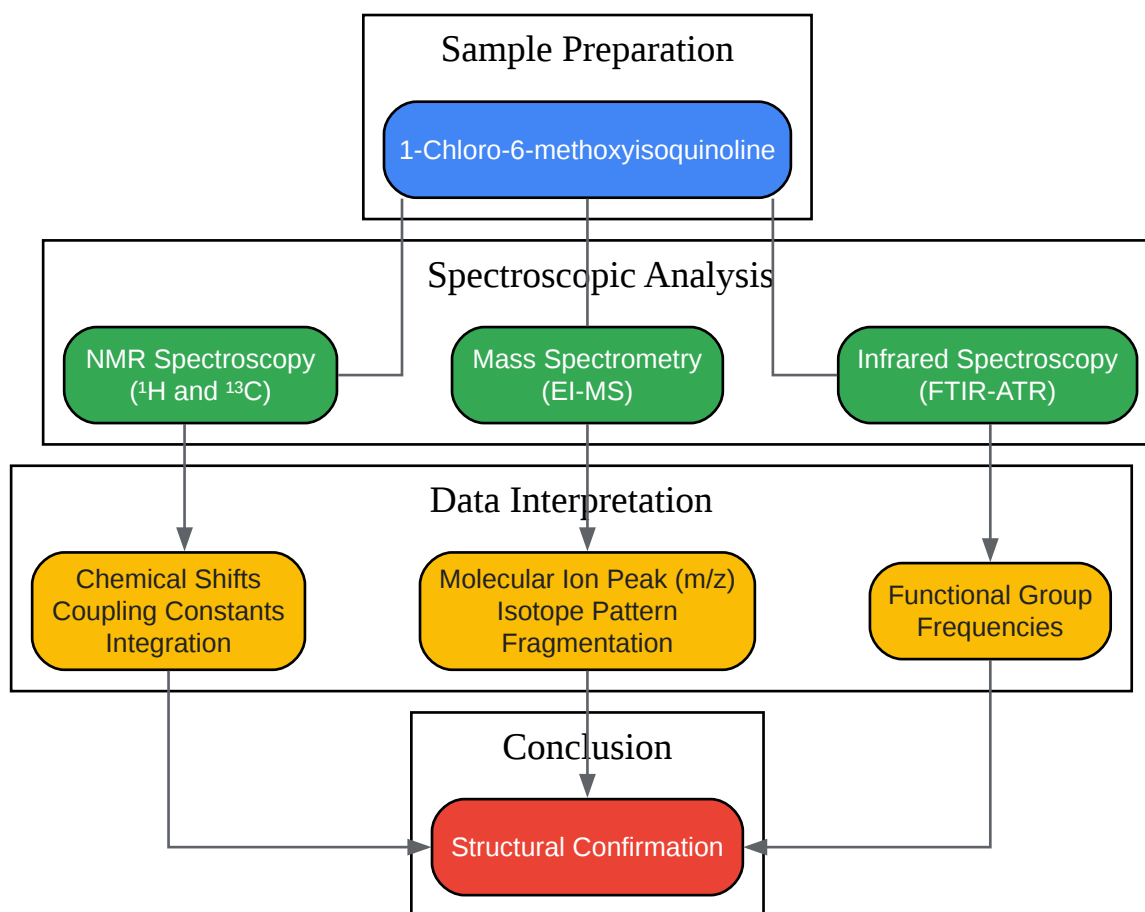
- Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: An electron ionization mass spectrometer is used.
- Acquisition Parameters:
 - A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300) is scanned.[\[1\]](#)
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic 3:1 isotopic pattern for chlorine (^{35}Cl and ^{37}Cl), and key fragmentation patterns.[\[1\]](#)

Infrared Spectroscopy (FTIR-ATR)

- Sample Preparation: A small amount of the solid **1-chloro-6-methoxyisoquinoline** is placed directly onto the Attenuated Total Reflectance (ATR) crystal.^[1] Good contact between the sample and the crystal is ensured by applying gentle pressure.^[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Acquisition Parameters:
 - A background spectrum of the clean, empty ATR crystal is recorded first.^[1]
 - The sample spectrum is collected over a range of 4000-400 cm^{-1} .^[1]
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.^[1]

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic characterization of **1-chloro-6-methoxyisoquinoline** is depicted in the following diagram.



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References

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